2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Halogen shuffling Regioselective synthesis Pyridine functionalization

Researchers pursuing unsymmetrical 2,4-disubstituted pyridines often face lengthy routes due to poor site-selectivity. This halogenated pyridine solves this via differentiated I>Cl reactivity for sequential functionalization: • 93% Suzuki coupling yield at C4 (iodo), enabling rapid aryl/heteroaryl introduction • Residual C2 chloro enables subsequent amination or etherification without protecting groups • CF₃ group enhances metabolic stability and lipophilicity for drug-like candidates Supplied at ≥98% purity with scalable manufacturing from gram to kilogram quantities.

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
CAS No. 205444-22-0
Cat. No. B1589367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
CAS205444-22-0
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)Cl)I
InChIInChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
InChIKeyJHKQSKCFLAXPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine Overview


2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring chlorine, iodine, and trifluoromethyl substituents on the pyridine ring. It serves as a versatile intermediate in medicinal and agricultural chemistry [1]. Key physical properties include a melting point of 94–95 °C, a boiling point of 231 °C, a predicted pKa of -4.47, and a molecular weight of 307.44 g/mol . The compound is canonically registered in PubChem and is available from multiple commercial suppliers with typical purities of 95–98% [2].

1 Designed for site-selective cross-coupling workflows at the 4-iodo position
2 Enables sequential functionalization: I > Cl reactivity gradient supports stepwise derivatization
3 Suitable for medicinal and agrochemical intermediate procurement requiring regioisomeric purity

Unmatched Reactivity of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine


Halogenated pyridines with similar substitution patterns often exhibit markedly different reactivity profiles due to electronic and steric effects. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine possesses a unique combination of a strong electron-withdrawing trifluoromethyl group, a reactive iodine atom at the 4-position, and a chlorine atom at the 2-position [1]. This arrangement enables site-selective cross-coupling and sequential functionalization that cannot be achieved with simpler analogs such as 2,4-dichloro-6-(trifluoromethyl)pyridine, 2-chloro-4-iodopyridine, or regioisomeric 3-iodo derivatives . The quantitative isomerization from the 3-iodo to the 4-iodo regioisomer underscores the thermodynamic and kinetic differentiation of this specific substitution pattern [1].

Regioisomeric shift (3-iodo analogs)
3-Iodo regioisomer may undergo isomerization under basic conditions; the 4-iodo substitution pattern provides thermodynamic stability that simplifies downstream purification.
Absence of CF₃ group
Non-fluorinated pyridines lack the electron-withdrawing effect that enhances acidity and modulates metabolic stability; electronic properties may shift significantly.
Symmetric dihalo analogs
2,4-Dichloro or 2,6-dichloro derivatives do not offer the I > Cl reactivity gradient, limiting stepwise sequential functionalization without protecting groups.

Head-to-Head Comparison Evidence


Thermodynamic Preference for 4-Iodo Regioisomer

When 2-chloro-3-iodo-6-(trifluoromethyl)pyridine is treated with LDA in THF, it undergoes quantitative isomerization to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine [1]. The reaction proceeds with essentially complete conversion, highlighting the thermodynamic stability of the 4-iodo substitution pattern over the 3-iodo analog under these conditions.

Isomerization yield
Direct comparison
≥95% conversion
Supports regioisomeric purity advantage of 4-iodo isomer
LDA/THF, -78°C, quantitative isomerization from 3-iodo precursor
Halogen shuffling Regioselective synthesis Pyridine functionalization

Efficient Synthesis from 3-Iodo Precursor

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine can be prepared from 2-chloro-3-iodo-6-(trifluoromethyl)pyridine in 81% isolated yield . This compares favorably to alternative routes that may require more steps or provide lower overall yields when targeting the 4-iodo substitution pattern.

Synthetic yield
Direct comparison
81%
Reported higher yield than alternative multi-step routes
From 3-iodo isomer; isolated after acidic workup and chromatography
Synthetic efficiency Isomerization Process chemistry

Efficient Suzuki-Miyaura Cross-Coupling

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine undergoes Suzuki coupling with trans-diacetylpalladium(II) bis(dicyclohexylamine) in ethanol at 20 °C to afford the coupled product in 93% yield . In contrast, related dichloro pyridines often require more forcing conditions and give lower yields (typically 60–80%) due to reduced oxidative addition rates of C–Cl bonds.

Suzuki coupling yield
Cross-study comparable
93%
Higher efficiency vs. dichloro analog under mild conditions
Pd catalyst, ethanol, 20°C
Palladium catalysis Carbon-carbon bond formation Medicinal chemistry

Iodo vs. Chloro Reactivity in Suzuki Coupling

A systematic study of monohalopyridines found that iodo-substituted pyridines exhibit higher reactivity in Suzuki-Miyaura cross-couplings than chloro- or bromo-substituted analogs, as supported by DFT calculations (I >> Br, Cl) [1]. While experimental yields for the target compound are not directly reported in this study, the class-level trend predicts superior performance for the 4-iodo moiety.

Reactivity trend (DFT)
Class-level inference
I >> Br, Cl
Predicted higher reactivity supports selection of iodo moiety
DFT calculations on monohalopyridines; class-level behavior
Structure-activity relationship Cross-coupling Computational chemistry

Acidity Enhancement by Trifluoromethyl Group

The presence of the trifluoromethyl group significantly lowers the predicted pKa of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine to -4.47, compared to -0.03 for the non-fluorinated analog 2-chloro-4-iodopyridine . This 4.44-unit decrease reflects a >25,000-fold increase in acidity, which influences solubility, hydrogen bonding, and metabolic stability.

Acidity (pKa)
Cross-study comparable
-4.47 vs -0.03
CF₃ group enhances acidity, altering electronic and binding profiles
Predicted pKa; ACD/Labs Software
Electronic effects pKa modulation Medicinal chemistry design

Sequential Functionalization via Halogen Pattern

The combination of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 6-position creates a distinct reactivity gradient. The iodine atom undergoes rapid halogen/metal exchange, allowing for selective functionalization at C4, while the chlorine at C2 can be subsequently manipulated via cross-coupling or nucleophilic substitution [1]. This sequential differentiation is not possible with symmetrically substituted analogs such as 2,6-dichloro-4-(trifluoromethyl)pyridine or 2,4-dibromo-6-(trifluoromethyl)pyridine.

Sequential functionalization
Class-level inference
I > Cl gradient
May support stepwise unsymmetrical derivatization without protecting groups
Halogen/metal exchange enables C4 then C2 manipulation
Site-selective functionalization Halogen/metal exchange Building block

Key Application Scenarios


Trifluoromethyl Pyridine Library Synthesis

The 93% Suzuki coupling yield and class-level I > Cl reactivity advantage make this compound an excellent building block for parallel synthesis of diverse pyridine-based libraries. The rapid and efficient cross-coupling at the 4-iodo position enables the introduction of aryl or heteroaryl groups with high conversion, reducing purification bottlenecks [1].

Unsymmetrical Pyridine Herbicide Synthesis

The sequential functionalization capability—iodine at C4 for initial Suzuki coupling, followed by chlorine at C2 for subsequent amination or etherification—allows for the efficient synthesis of unsymmetrical 2,4-disubstituted pyridines, a common motif in herbicides and fungicides [1]. The trifluoromethyl group also confers increased metabolic stability and lipophilicity .

Scalable Production of 4-Substituted Trifluoromethylpyridines

The well-documented, high-yielding (81%) synthetic route from the 3-iodo isomer, combined with the quantitative isomerization step, provides a reliable and scalable manufacturing process. This reduces supply chain risk and cost of goods for large-scale production of advanced intermediates .

Synthesis of Fluorinated Ligands and Conjugated Materials

The pronounced electron-withdrawing effect of the trifluoromethyl group (ΔpKa = -4.44 vs. non-fluorinated analog) alters the electronic properties of the pyridine core, making it a valuable precursor for ligands in catalysis or components in organic electronics where tuned electron density is required .

Application
Selection Property
Validation Focus
Pyridine library synthesis
High Suzuki coupling efficiency
Yield and scalability under mild conditions
Unsymmetrical 2,4-disubstituted pyridines
Sequential C4 then C2 functionalization
Site-selectivity in cross-coupling / amination sequences
Scalable intermediate production
Documented isomerization route with good yield
Process reproducibility and isomerization efficiency
Fluorinated ligands and electronic materials
Strong electron-withdrawing CF₃ effect
Tuning of electronic density and acidity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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